![molecular formula C36H38N2O2 B13131680 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone CAS No. 79817-56-4](/img/structure/B13131680.png)
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is an organic compound with the molecular formula C36H38N2O2. It is known for its vibrant blue color and is commonly used as a dye in various industrial applications .
Vorbereitungsmethoden
The synthesis of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone typically involves the reaction of 1,4-diaminoanthraquinone with 2,4-diethyl-6-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete conversion . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a chromophore in dye-sensitized solar cells.
Biology: The compound is used in staining techniques for biological specimens.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone involves its ability to absorb light and transfer energy. This property makes it useful in applications like dye-sensitized solar cells and photodynamic therapy. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with light to produce reactive oxygen species that can damage cellular components .
Vergleich Mit ähnlichen Verbindungen
1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone is unique due to its specific structure and properties. Similar compounds include:
1,4-Bis[(2,6-dibromo-4-methylphenyl)amino]anthraquinone: This compound has similar dye properties but different reactivity due to the presence of bromine atoms.
1,4-Bis[(2,6-diethyl-4-methylphenyl)amino]anthraquinone: This compound is similar in structure but may have different physical and chemical properties due to slight variations in the substituents.
These comparisons highlight the uniqueness of this compound in terms of its specific applications and properties.
Eigenschaften
CAS-Nummer |
79817-56-4 |
|---|---|
Molekularformel |
C36H38N2O2 |
Molekulargewicht |
530.7 g/mol |
IUPAC-Name |
1,4-bis(2,4-diethyl-6-methylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C36H38N2O2/c1-7-23-17-21(5)33(25(9-3)19-23)37-29-15-16-30(38-34-22(6)18-24(8-2)20-26(34)10-4)32-31(29)35(39)27-13-11-12-14-28(27)36(32)40/h11-20,37-38H,7-10H2,1-6H3 |
InChI-Schlüssel |
NKAUFZJYJFUFGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C(=C1)C)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4C)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


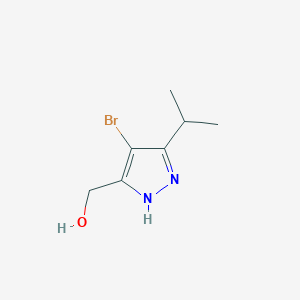
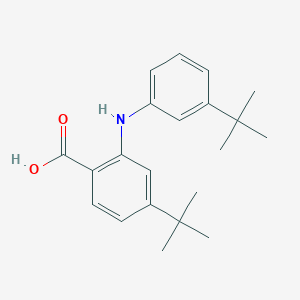
![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
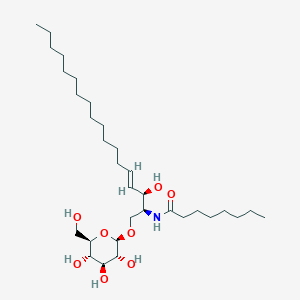

![6-(1,1-Bis(4-aminophenyl)ethyl)-6H-dibenzo[c,e][1,2]oxaphosphinine 6-oxide](/img/structure/B13131647.png)
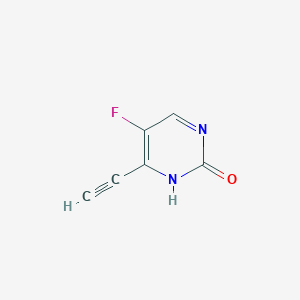
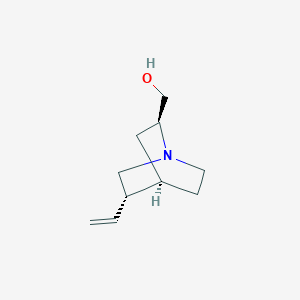
![1-Amino-2-[2-(dibromophenoxy)ethoxy]-4-hydroxyanthraquinone](/img/structure/B13131665.png)
![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)
![N,N-diphenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-amine](/img/structure/B13131683.png)
